4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives often involves cyclization reactions and the use of starting materials such as antipyrine, as mentioned in the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves the cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as IR, ^1H NMR, and MS spectra . These techniques help in establishing the structure of the synthesized compounds, which is crucial for understanding their chemical behavior and potential biological activity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including interactions with different arylidinemalononitrile derivatives to form new compounds . The reactivity of these compounds is essential for their application in medicinal chemistry, as it allows for the creation of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are influenced by the molecular structure and substituents on the benzamide core. Although the specific properties of "4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide" are not discussed in the provided papers, similar compounds have been evaluated for their biological activities, such as inhibition of alkaline phosphatase and ecto-5'-nucleotidase , and cardiac electrophysiological activity .
Mechanism of Action
properties
IUPAC Name |
4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-25-18-11-9-16(10-12-18)20(24)22-14-13-19-15(2)23-21(26-19)17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLPVRWRCNVTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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